molecular formula C17H18N2O5S B14940305 ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14940305
M. Wt: 362.4 g/mol
InChI Key: YDWSKQRGATYGBM-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of benzodioxepin, thiazole, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzodioxepin moiety can interact with hydrophobic pockets in proteins, while the thiazole and carboxylate groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxepin and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 1181463-90-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. The compound is part of a broader class of thiazole derivatives known for their therapeutic potential against various diseases.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other pathogens. For example, studies have shown that related compounds in the thiazole family can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests that this compound may possess similar or enhanced activity.

The mechanism underlying the antimicrobial activity of thiazole derivatives often involves inhibition of key enzymes in bacterial fatty acid synthesis pathways. For instance, compounds targeting the β-ketoacyl synthase enzyme mtFabH have been shown to disrupt mycolic acid biosynthesis, leading to bacterial cell death .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications at various positions on the thiazole ring can significantly influence biological activity. For instance:

  • Substituents at the 2-, 4-, and 5-position of the thiazole ring have been systematically varied to assess their impact on potency against M. tuberculosis .
PositionSubstituentActivity (MIC)
2-CH₃0.06 µg/ml
4-Cl0.25 µg/ml
5-Ph0.35 µg/ml

Case Studies

Several case studies have been documented regarding the efficacy of thiazole derivatives:

  • Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth. The most potent compound demonstrated an MIC comparable to existing treatments like isoniazid (INH) .
  • Cytotoxicity Assessment : In addition to antimicrobial properties, some thiazole derivatives have shown cytotoxic effects against cancer cell lines, indicating a potential dual therapeutic application .

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20)

InChI Key

YDWSKQRGATYGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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